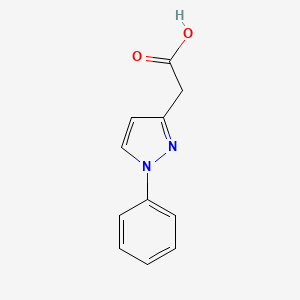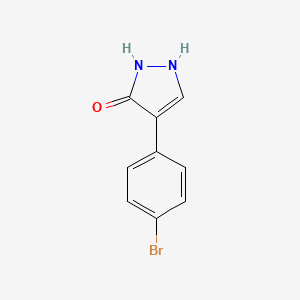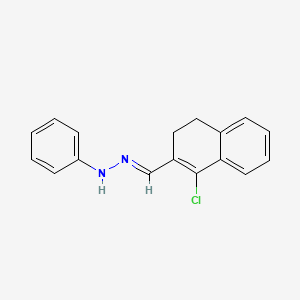
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Researchers have synthesized Cu(I/II) complexes of thiosemicarbazone derived from naphthaldehyde and studied their in vitro cytotoxicity, DNA-binding, and -cleavage activities. These complexes exhibit significant antiproliferative activity against cancer cell lines, highlighting their potential in therapeutic applications (Saswati et al., 2015).
Organic Synthesis
- A study described the reaction of 3-chloro-2-(chloromethyl)prop-1-ene with lithium and naphthalene, leading to the synthesis of methylenic diols, which were further processed to yield perhydrofurofurans. This process showcases the versatility of naphthalene derivatives in organic synthesis (E. Lorenzo et al., 2000).
Chemical Reactions
- Another study explored the reactions of amines with ortho-chlorocarbonyl compounds, producing various naphthalene derivatives at room temperature. This research contributes to the understanding of naphthalene compound reactivity and its potential applications in chemical synthesis (M. Boruah et al., 2003).
Antimicrobial Activity
- Synthesis and characterization of new 3,5-dinaphthyl substituted 2-pyrazolines and their antimicrobial activity against various organisms were reported. The presence of specific substituents enhanced the antimicrobial efficacy of these compounds, suggesting their potential as antimicrobial agents (D. Azarifar & Maseud Shaebanzadeh, 2002).
Metal Ion Detection
- A novel fluorescent sensor based on a chromone-derived Schiff-base was developed for the selective and sensitive detection of Al(III) ions. The sensor demonstrated high sensitivity and selectivity towards Al(III) ions, illustrating its potential in environmental monitoring and analytical chemistry (Li-mei Liu & Zheng-yin Yang, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c18-17-14(11-10-13-6-4-5-9-16(13)17)12-19-20-15-7-2-1-3-8-15/h1-9,12,20H,10-11H2/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEZKFMNEUUWGY-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
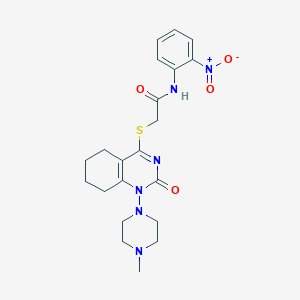

![6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831137.png)
![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole](/img/structure/B2831138.png)


![1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2831141.png)
![N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2831144.png)
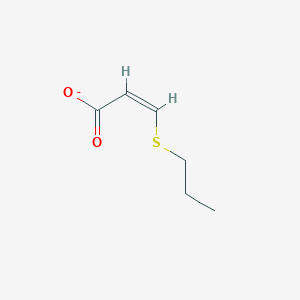
![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2831149.png)
![4-cyano-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2831150.png)
